Methyl 3-{[(3-methylpiperidin-1-yl)acetyl]amino}thieno[2,3-b]pyridine-2-carboxylate
Overview
Description
Methyl 3-{[(3-methylpiperidin-1-yl)acetyl]amino}thieno[2,3-b]pyridine-2-carboxylate is a useful research compound. Its molecular formula is C17H21N3O3S and its molecular weight is 347.4 g/mol. The purity is usually 95%.
The exact mass of the compound methyl 3-{[(3-methyl-1-piperidinyl)acetyl]amino}thieno[2,3-b]pyridine-2-carboxylate is 347.13036271 g/mol and the complexity rating of the compound is 476. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
Thieno[2,3-b]pyridine derivatives, including methyl 3-{[(3-methyl-1-piperidinyl)acetyl]amino}thieno[2,3-b]pyridine-2-carboxylate, have been synthesized through various methods, highlighting their chemical versatility and potential for further functionalization. A study by Santilli et al. (1971) described a novel method for the preparation of esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids, showcasing the foundational chemistry relevant to the synthesis of complex thieno[2,3-b]pyridine derivatives (Santilli, Kim, & Wanser, 1971). Moreover, Madkour et al. (2010) explored the synthetic utility of the enaminoester moiety in the construction of new heterocyclic systems, including thienopyridine esters, indicating the chemical flexibility of thieno[2,3-b]pyridine derivatives for various applications (Madkour, Afify, Abdallaha, Elsayed, & Salem, 2010).
Applications in Heterocyclic Chemistry
The compound and its related derivatives have been employed as key intermediates in the synthesis of heterocyclic compounds, reflecting their importance in medicinal chemistry and materials science. For instance, Boto et al. (2001) described the synthesis of 2,3-disubstituted pyrrolidines and piperidines, highlighting the role of similar thieno[2,3-b]pyridine derivatives in generating compounds with potential therapeutic applications (Boto, Hernández, de Leon, & Suárez, 2001). Another study by Klemm and Muchiri (1983) elaborated on the chemical versatility of thieno[2,3-b]pyridine derivatives through various substituent transformations, underscoring their utility in synthetic organic chemistry (Klemm & Muchiri, 1983).
Potential Biological Activities
Research by Queiroz et al. (2011) on methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates revealed promising antitumor activities, indicating the therapeutic potential of these compounds. The study evaluated the growth inhibitory activity of the derivatives on various human tumor cell lines and their effects on cell cycle distribution and apoptosis, showcasing the biological relevance of thieno[2,3-b]pyridine derivatives (Queiroz, Calhelha, Vale-Silva, Pinto, Almeida, & Vasconcelos, 2011).
Properties
IUPAC Name |
methyl 3-[[2-(3-methylpiperidin-1-yl)acetyl]amino]thieno[2,3-b]pyridine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-11-5-4-8-20(9-11)10-13(21)19-14-12-6-3-7-18-16(12)24-15(14)17(22)23-2/h3,6-7,11H,4-5,8-10H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKCPCGJBDFUDTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC(=O)NC2=C(SC3=C2C=CC=N3)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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